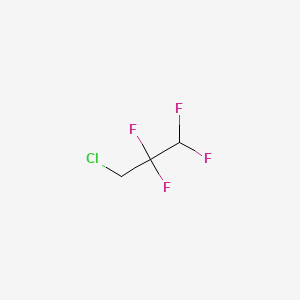

3-Chloro-1,1,2,2-tetrafluoropropane

説明

General Context of Organohalogen Compounds in Chemical Research

Organohalogen compounds, a class of organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom, are a cornerstone of modern chemical research and industry. britannica.combritannica.com Their wide-ranging applications include use as solvents, refrigerants, propellants, pesticides, and as crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers. britannica.comwikipedia.org The introduction of a halogen atom into an organic molecule dramatically alters its physical and chemical properties. The high electronegativity of halogens creates a polarized carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.orglibretexts.org This reactivity is fundamental to many synthetic organic reactions. britannica.com

The strength of the carbon-halogen bond decreases down the group from fluorine to iodine, which in turn affects the compound's reactivity, with alkyl iodides generally being the most reactive and alkyl fluorides the least. britannica.comlibretexts.org Research in this field is extensive, with thousands of organohalogen compounds identified from both natural sources and synthetic production. britannica.comacs.org While many of these compounds have proven indispensable, some, like certain chlorofluorocarbons (CFCs), have been identified as significant pollutants and toxins due to their impact on the ozone layer. britannica.comwikipedia.org This has driven research towards developing safer alternatives with specific and desirable properties. britannica.com

Classification and Nomenclature of Halogenated Propane (B168953) Isomers and Analogs

Halogenated alkanes, also known as alkyl halides, are classified based on several criteria, including the number of halogen atoms and the nature of the carbon atom to which the halogen is bonded. ncert.nic.inallen.in Compounds can be classified as mono-, di-, or polyhalogenated depending on whether they contain one, two, or more halogen atoms. ncert.nic.in

A further classification is based on the connectivity of the carbon atom bearing the halogen:

Primary (1°) haloalkanes: The carbon atom bonded to the halogen is attached to only one other alkyl group. ncert.nic.inlibretexts.org

Secondary (2°) haloalkanes: The carbon with the halogen is directly joined to two other alkyl groups. ncert.nic.inlibretexts.org

Tertiary (3°) haloalkanes: The carbon atom holding the halogen is attached to three other alkyl groups. ncert.nic.inlibretexts.org

The naming of these compounds follows the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orglibretexts.org The halogen is treated as a substituent and is indicated by a prefix (fluoro-, chloro-, bromo-, iodo-). libretexts.org The position of each halogen on the parent alkane chain is designated by a number (locant) to ensure an unambiguous name. libretexts.org For example, in a three-carbon propane chain, different isomers can be formed depending on the placement of the halogen atoms. libretexts.org

For a compound like chlorotetrafluoropropane, several structural isomers exist. The name 3-Chloro-1,1,2,2-tetrafluoropropane precisely describes a propane chain where a chlorine atom is on the third carbon, and four fluorine atoms are distributed across the first and second carbons.

Table 1: Comparison of Selected Chlorotetrafluoropropane Isomers

| Property | This compound | 1-Chloro-1,1,2,2-tetrafluoropropane (B3352110) | 3-Chloro-1,1,1,3-tetrafluoropropane (B116093) |

|---|---|---|---|

| CAS Number | 679-85-6 scbt.com | 421-75-0 nih.gov | 149329-29-3 nih.gov |

| Molecular Formula | C₃H₃ClF₄ scbt.com | C₃H₃ClF₄ nih.gov | C₃H₃ClF₄ nih.gov |

| Molecular Weight | 150.5 g/mol scbt.com | 150.50 g/mol nih.gov | 150.50 g/mol nih.gov |

| Boiling Point | 53-54 °C huatengsci.com | 19.9 °C chemister.ru | 42.6 °C (Predicted) chemicalbook.com |

| Melting Point | -101.8 °C huatengsci.com | -74.4 °C chemister.ru | Not Available |

| Density | 1.446 g/cm³ huatengsci.com | Not Available | 1.347 g/cm³ (Predicted) chemicalbook.com |

| IUPAC Name | this compound uni.lu | 1-chloro-1,1,2,2-tetrafluoropropane nih.gov | 3-chloro-1,1,1,3-tetrafluoropropane nih.gov |

Current Research Trajectories and Scientific Significance of this compound

This compound, also known by its refrigerant designation HCFC-244ca, is a compound of current scientific and industrial interest. google.com Its primary significance lies in its role as a key intermediate in the synthesis of other valuable fluorinated compounds and its application as a functional fluid. google.com

Detailed research findings indicate that HCFC-244ca is utilized as a raw material for the production of 1-chloro-2,3,3-trifluoropropene, a next-generation refrigerant and foam-blowing agent with low global warming potential. google.com Furthermore, HCFC-244ca itself is explored for use as a new generation detergent, refrigerant, foaming agent, solvent, and aerosol. google.com

A significant research trajectory has been the development of efficient and high-purity production methods for HCFC-244ca. One patented method involves a two-step process:

First Step: 2,2,3,3-tetrafluoropropanol (TFPO) is reacted with thionyl chloride in the presence of N,N-dimethylformamide (DMF) to produce 2,2,3,3-tetrafluoropropanesulfonyl chloride. google.com

Second Step: The resulting 2,2,3,3-tetrafluoropropanesulfonyl chloride undergoes thermal decomposition and reactive distillation to yield high-purity this compound. google.com

This process is designed to achieve a purity of 99% or higher, highlighting the industrial need for a high-quality starting material. google.com The focus on such production methods underscores the compound's importance as a building block for more environmentally benign chemical products. google.com

Historical Development of Halogenated Alkane Chemistry Relevant to Tetrafluoropropane Compounds

The history of halogenated alkanes dates back centuries, with compounds like chloroethane (B1197429) being produced as early as the 15th century. wikipedia.org However, the systematic synthesis and understanding of these compounds truly began in the 19th century, in parallel with the broader development of organic chemistry. wikipedia.org Chemists developed reliable methods for introducing halogens into alkanes, such as the addition of halogens or hydrohalogens to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org

In the 20th century, the development of chlorofluorocarbons (CFCs) marked a significant milestone. These compounds were non-toxic, non-flammable, and highly stable, making them ideal for mass-market applications like refrigeration and aerosol propellants. However, in the 1970s, research demonstrated that the chemical stability of CFCs allowed them to reach the stratosphere, where they were broken down by ultraviolet radiation, releasing chlorine atoms that catalytically destroy the ozone layer. britannica.com

This discovery prompted a global effort to phase out CFCs, leading to intensive research into alternatives. This research first led to hydrochlorofluorocarbons (HCFCs), such as this compound (HCFC-244ca). HCFCs contain hydrogen atoms, which make them more susceptible to decomposition in the lower atmosphere, thus reducing their ozone depletion potential compared to CFCs. While an improvement, HCFCs are still considered transitional substances. The ongoing trajectory of this research is toward hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have zero ozone depletion potential, further refining the properties of halogenated alkanes for specific, safe, and environmentally conscious applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-1-3(7,8)2(5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCLYSGSAJGCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218121 | |

| Record name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-85-6 | |

| Record name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK6115016 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 3 Chloro 1,1,2,2 Tetrafluoropropane

Direct Synthesis Approaches to 3-Chloro-1,1,2,2-tetrafluoropropane

Direct synthesis methods involve single or two-step transformations of carefully selected precursors to yield the target molecule. These are often preferred for their efficiency and atom economy.

A prominent method for synthesizing this compound is through the direct chlorination of a fluorinated propane (B168953) alcohol. Specifically, 2,2,3,3-tetrafluoropropanol (TFPO) serves as a key starting material. The process involves the reaction of TFPO with a chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of a catalyst.

A patented two-step liquid-phase process provides an efficient route to high-purity HCFC-244ca. ecetoc.org

Formation of Intermediate: 2,2,3,3-tetrafluoropropanol (TFPO) is reacted with thionyl chloride in the presence of N,N-dimethylformamide (DMF), which acts as a catalyst. This reaction produces the intermediate 2,2,3,3-tetrafluoropropanesulfonyl chloride.

Thermal Decomposition: The resulting intermediate is then thermally decomposed. This step is typically carried out via reactive distillation, where the decomposition and purification occur simultaneously. Heating the intermediate leads to a desulfurization reaction, yielding this compound and sulfur dioxide gas. ecetoc.org

The product is recovered as a distillate, which can be neutralized with an alkaline solution to remove acidic gases like SO₂. ecetoc.org

Interactive Table: Reaction Conditions for Synthesis from TFPO

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,2,3,3-tetrafluoropropanol (TFPO) | ecetoc.org |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | ecetoc.org |

| Catalyst | N,N-dimethylformamide (DMF) | ecetoc.org |

| Step 1 Temp. | Preferably 0°C to 25°C | ecetoc.org |

| Step 2 Temp. | 70°C to 150°C (Decomposition/Distillation) | ecetoc.org |

| Pressure | Atmospheric or slightly above | ecetoc.org |

| Key Advantage | High yield and high purity of HCFC-244ca | ecetoc.org |

The synthesis of fluoroalkanes can often be achieved through halogen exchange reactions, where chlorine atoms on a hydrocarbon backbone are replaced with fluorine. This is typically accomplished using hydrogen fluoride (B91410) (HF) or other fluorinating agents like antimony trifluoride (SbF₃). organicmystery.com The process can be conducted in either the liquid or vapor phase, often requiring a catalyst. epa.gov

For instance, the Swarts reaction utilizes inorganic fluorides to replace chlorine or bromine atoms with fluorine. organicmystery.com Catalysts, such as antimony pentachloride (SbCl₅), are frequently used in liquid-phase fluorination to facilitate the exchange. patsnap.com

While this halogen exchange methodology is a cornerstone of fluorocarbon production, specific literature detailing the direct synthesis of this compound from a corresponding polychlorinated propane precursor is not prominently available. Industrial processes often target the synthesis of other isomers or more highly fluorinated compounds, such as the production of HFC-245fa (1,1,1,3,3-pentafluoropropane) from 1,1,1,3,3-pentachloropropane. google.com The synthesis of the specific isomer HCFC-244ca via this route appears to be less common or not extensively documented.

Multi-step Synthetic Routes Involving Selective Halogenation and Fluorination

Multi-step syntheses allow for more complex transformations and can be tailored to utilize different starting materials. These routes can be performed in either the gas or liquid phase.

Gas-phase reactions are a staple of industrial chemical production, particularly for fluorocarbons. These processes typically involve high temperatures and the use of solid-phase catalysts. General principles of gas-phase halogenation involve passing reactants in a gaseous state through a reactor containing a catalyst bed. epa.gov

Key characteristics of gas-phase halogen exchange reactions include:

High Temperatures: To provide the necessary activation energy for the reaction.

Catalysts: Often based on chromium, aluminum, or other metal oxides or fluorides to facilitate the reaction.

Continuous Operation: Gas-phase reactors can be operated continuously, making them suitable for large-scale industrial production. epa.gov

The exchange of fluorine between hydrogen fluoride and halogenated compounds in the gas phase can be rapid and homogeneous, though catalytic surfaces can also play a significant role. sci-hub.ru While the synthesis of HCFC-244ca from TFPO can be adapted to a gas-phase process, detailed protocols in the public literature are scarce compared to liquid-phase methods. ecetoc.org

Liquid-phase synthesis offers advantages such as better temperature control and the ability to handle less volatile reactants. The previously described method for producing HCFC-244ca from 2,2,3,3-tetrafluoropropanol is a prime example of a multi-step liquid-phase protocol. ecetoc.org

The key steps in this liquid-phase route are:

Chlorosulfonation: The reaction between TFPO and thionyl chloride in a solvent with a DMF catalyst forms a sulfonyl chloride intermediate. This step is conducted at a relatively low temperature to control reactivity and minimize by-product formation. ecetoc.org

Reactive Distillation: The intermediate is heated in a distillation apparatus. The thermal energy causes the decomposition of the sulfonyl chloride into the final product, HCFC-244ca, and sulfur dioxide. The lower boiling point of HCFC-244ca (approximately 53°C) allows it to be distilled off as it is formed, driving the reaction to completion and simplifying purification. ecetoc.org

This liquid-phase approach is well-documented and provides a clear, high-yield pathway to the target compound.

Formation of this compound as a By-product in Complex Reactions

In many industrial chemical processes, particularly those involving halogenation, a spectrum of related compounds is often produced alongside the primary target molecule. The synthesis of hydrofluorocarbons is no exception, where impurities can arise from incomplete reactions, side reactions, or rearrangements.

For example, the production of other C3 fluorinated propanes, such as HFC-245ca (1,1,2,2,3-pentafluoropropane), involves multiple fluorination and/or hydrogenation steps starting from chlorinated precursors. epa.govnih.gov During these complex syntheses, it is plausible that this compound could be formed as an intermediate or a by-product due to incomplete fluorination or other side reactions. If a precursor intended to be fully fluorinated retains a chlorine atom, or if a rearrangement occurs, HCFC-244ca could be present in the final product stream.

Similarly, the telomerization of vinylidene fluoride (VDF, CH₂=CF₂) with chlorinated compounds like chloroform (B151607) is used to create fluorinated telomers. sci-hub.ruorganic-chemistry.org These radical reactions can produce a mixture of products, and while not explicitly identified in major studies, the formation of various chlorinated and fluorinated propane isomers as minor by-products is a possibility depending on the specific reactants and conditions. However, direct evidence documenting HCFC-244ca as a significant by-product in these specific reactions is limited in the reviewed literature.

Analysis of Reaction Side-Streams and Minor Product Identification

A thorough understanding of the impurity profile in the synthesis of this compound is paramount for process optimization and ensuring the final product quality. The nature and quantity of by-products are intrinsically linked to the chosen synthetic pathway.

One prominent method for the synthesis of HCFC-244ca involves a two-step process starting from 2,2,3,3-tetrafluoropropanol (TFPO). In the first step, TFPO is reacted with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) to produce 2,2,3,3-tetrafluoropropanesulfonyl chloride. google.com The subsequent thermal decomposition of this intermediate yields the desired HCFC-244ca. google.com

During this process, a key identified minor product is a diadduct of TFPO, specifically 1-propanol-2,2,3,3-tetrafluoro-1,1-sulfite. google.com This impurity arises from the further reaction of the intermediate with another molecule of TFPO. google.com The reaction mixture may also contain unreacted starting materials such as TFPO and thionyl chloride, as well as the DMF catalyst. google.com Analysis of the crude product is typically performed using gas chromatography (GC), which separates the various components of the reaction mixture, allowing for their identification and quantification. google.com

Another potential synthetic route is the free-radical addition of chloroform to tetrafluoroethylene (B6358150) (TFE), a variation of the Kharasch addition reaction. This method is known to produce a range of products, including telomers, which are adducts containing multiple units of the alkene. The orientation of the addition can also lead to the formation of structural isomers.

Hydrodechlorination of more highly chlorinated propane derivatives, such as 1,1,2,2-tetrafluoro-1,3-dichloropropane, presents another synthetic avenue. In this process, side-streams can contain under-dechlorinated starting material or over-dechlorinated products where more than one chlorine atom is replaced by hydrogen. The selectivity of the catalyst is crucial in minimizing these unwanted reactions.

The identification of these minor products often requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile organic compounds in the reaction mixture. This technique provides information on both the retention time and the mass spectrum of each component, facilitating its structural elucidation.

Strategies for By-product Mitigation and Yield Optimization

To enhance the efficiency and economic viability of this compound production, various strategies are employed to minimize the formation of by-products and maximize the yield of the desired product.

In the synthesis from TFPO, controlling the reaction conditions is critical. The formation of the TFPO diadduct can be suppressed by carefully managing the reaction temperature. google.com Lowering the temperature of the initial reaction between TFPO and thionyl chloride has been shown to reduce the formation of this by-product. google.com Furthermore, optimizing the molar ratio of the reactants, specifically the ratio of thionyl chloride to TFPO, plays a significant role in increasing the selectivity towards the desired intermediate. google.com

The second step of this process, the thermal decomposition of 2,2,3,3-tetrafluoropropanesulfonyl chloride, can be optimized by conducting it in the presence of a high-boiling solvent such as DMF. google.com The use of a solvent can improve the yield of HCFC-244ca. google.com Additionally, performing this step as a reactive distillation, where the product is continuously removed from the reaction mixture as it is formed, can drive the equilibrium towards the product and prevent further side reactions, leading to higher purity and yield. google.com Post-reaction, the crude product is often treated with a basic solution, such as aqueous potassium hydroxide (B78521), to neutralize and remove acidic impurities like sulfur dioxide. google.com

For syntheses involving hydrodechlorination, the choice of catalyst and reaction conditions is paramount. Supported metal catalysts, often containing palladium, are commonly used. The catalyst's activity and selectivity can be tuned by the choice of the metal, the support material, and the presence of promoters. Optimizing the reaction temperature and pressure, as well as the hydrogen-to-substrate ratio, is essential to maximize the conversion of the starting material while minimizing the formation of over- and under-dechlorinated by-products.

In the case of free-radical addition reactions, the initiator or catalyst concentration can be adjusted to control the extent of telomerization. Purification of the final product is often achieved through distillation. However, due to the potential for azeotrope formation between the desired product and impurities, more advanced techniques such as extractive or azeotropic distillation may be necessary to achieve high purity.

Below is a summary of identified by-products and corresponding mitigation strategies for a common synthetic route:

| Synthetic Route | Key By-products / Impurities | Mitigation and Optimization Strategies |

| From 2,2,3,3-tetrafluoropropanol (TFPO) and Thionyl Chloride | 1-propanol-2,2,3,3-tetrafluoro-1,1-sulfite (TFPO diadduct) | Control of reaction temperature (lower temperature for the initial reaction). google.com |

| Unreacted TFPO and Thionyl Chloride | Optimization of the molar ratio of reactants. google.com | |

| Sulfur Dioxide | Neutralization with a basic solution (e.g., aqueous KOH) after reaction. google.com | |

| Use of a solvent (e.g., DMF) during thermal decomposition to improve yield. google.com | ||

| Implementation of reactive distillation to continuously remove the product. google.com |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 1,1,2,2 Tetrafluoropropane

Mechanistic Investigations of Substitution Reactions

Substitution reactions involving 3-Chloro-1,1,2,2-tetrafluoropropane are critical for understanding its potential transformations in various chemical environments. These reactions can involve the replacement of either the chlorine or fluorine atoms, with the former being generally more facile due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond.

Halogen exchange reactions, particularly the substitution of chlorine with fluorine (fluorination) or other halogens, are fundamental transformations for halogenated hydrocarbons. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of such reactions are well-established for similar compounds.

Metal-halogen exchange is a common method for introducing different halogens into an organic framework. For organolithium compounds, the rate of exchange typically follows the trend I > Br > Cl, with alkyl and aryl fluorides being generally unreactive. brainly.com This suggests that direct exchange of the chlorine atom in this compound with another halogen using organolithium reagents would be challenging but potentially feasible, while the fluorine atoms would remain intact. The mechanism for lithium-halogen exchange is thought to proceed through a nucleophilic pathway involving a reversible "ate-complex" intermediate. brainly.comscbt.com

Kinetic studies on the reactions of hydrochlorofluorocarbons (HCFCs) with radicals, such as O(¹D), have been performed to understand their atmospheric lifetimes. For many HCFCs, the reaction rates are significant, often exceeding 1 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nasa.gov While not a direct halogen exchange, these studies provide insight into the relative reactivity of different bonds within the molecule.

Nucleophilic substitution reactions at the carbon centers of this compound are influenced by the strong inductive effect of the fluorine atoms. This effect creates a partial positive charge on the carbon atoms, making them susceptible to attack by nucleophiles.

For analogous compounds like 3-chloro-1,1,1,3-tetrafluoropropane (B116093), nucleophilic substitution (SN2) is a feasible pathway, targeting the more labile chlorine atom. nih.gov The reaction's stereochemistry can be affected by the bulky fluorinated groups, which may hinder the typical backside attack of the nucleophile. nih.gov Gas-phase studies of bimolecular nucleophilic substitution (SN2) reactions have been a cornerstone for understanding structure-reactivity relationships in the absence of solvent effects. nih.gov

Electrophilic substitution on the saturated propane (B168953) backbone is generally not a favored reaction pathway under normal conditions. However, under radical-initiated conditions, such as in the presence of UV light, electrophilic halogenation can occur. For instance, in related hydrochlorofluorocarbons, homolytic cleavage of C-H or C-Cl bonds can lead to the formation of radicals, which can then react with electrophilic species.

Elimination Reactions: Dehydrofluorination to Form Halogenated Alkenes

Elimination reactions, particularly dehydrohalogenation (the removal of a hydrogen and a halogen atom), are a significant reaction pathway for this compound, leading to the formation of valuable halogenated alkenes. These alkenes can serve as monomers for polymers or as intermediates in the synthesis of other fluorinated compounds.

Catalytic dehydrofluorination is an important industrial process for the production of fluorinated olefins. While specific studies on this compound are limited, research on related compounds provides insight into potential catalytic systems. Metal fluorides, such as aluminum fluoride (B91410) (AlF₃), and chromium-based catalysts are commonly employed for these reactions. epa.gov

For instance, interaction studies involving this compound have shown that it can react with nanoscopic aluminum fluoride catalysts under mild conditions to facilitate dehydrohalogenation. noaa.gov The process can be highly selective, and operating at temperatures below 500-600°C can offer energy savings and high throughput. noaa.gov The use of catalysts can also improve conversion and selectivity. noaa.gov

The table below summarizes the dehydrofluorination of a related compound, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), which illustrates the types of catalysts and products expected in such reactions.

| Catalyst | Product | Reference |

| C-AlF₃ composite | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | epa.gov |

| Cr₂O₃ clusters | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | epa.gov |

These catalytic processes are crucial for the synthesis of next-generation refrigerants and polymers with specific properties.

Base-mediated dehydrofluorination is another common method to produce halogenated alkenes from hydrochlorofluorocarbons. The reaction typically proceeds via an E2 (bimolecular elimination) or E1cb (unimolecular elimination via conjugate base) mechanism.

In the case of this compound, a strong base can abstract a proton from the carbon atom adjacent to the carbon bearing the chlorine or a fluorine atom. This is followed by the elimination of the halide ion to form a double bond. The regioselectivity of the elimination is influenced by the acidity of the protons and the stability of the resulting alkene.

A study on the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with phenols in the presence of potassium hydroxide (B78521) (KOH) demonstrates the formation of a highly reactive difluoroethylene intermediate through dehydrohalogenation. nih.gov The reaction conditions were optimized by pre-treating the phenol (B47542) with KOH to form the phenoxide, followed by the addition of halothane (B1672932) and heating to 80°C, resulting in good yields of the corresponding fluoroalkenyl ether. nih.gov This serves as a good model for the base-mediated elimination of this compound.

The table below outlines the optimized conditions for the base-mediated reaction of halothane with a phenol.

| Reactants | Base | Temperature | Product | Yield | Reference |

| 3a (phenol), Halothane | KOH | 80°C | 2a (aryl fluoroalkenyl ether) | 85% | nih.gov |

A patent for the production of this compound also describes a final step where the distillate containing the product is brought into contact with a 20% by mass aqueous solution of potassium hydroxide to neutralize acidic gases like sulfur dioxide. google.com This highlights the use of strong bases in the purification and handling of this compound.

Regio- and Stereoselectivity in the Formation of Fluoroolefins

The formation of fluoroolefins from this compound (CH₂ClCF₂CHF₂) proceeds via dehydrohalogenation, which involves the removal of a hydrogen atom and a halogen atom (either chlorine or fluorine) from adjacent carbon atoms. This elimination reaction can theoretically yield different isomeric products depending on which atoms are removed (regioselectivity) and the spatial arrangement of the atoms during the reaction (stereoselectivity).

Dehydrohalogenation of this compound can occur through two primary pathways: dehydrofluorination and dehydrochlorination.

Dehydrofluorination: In this reaction, a hydrogen atom and a fluorine atom are eliminated. Given the structure of this compound, dehydrofluorination would involve the removal of the hydrogen from the C2 position and a fluorine atom from either the C1 or C2 position. The reaction of this compound with a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a common method to induce dehydrofluorination. For instance, its use as a raw material for producing 1-chloro-2,3,3-trifluoropropene suggests a dehydrofluorination pathway.

Dehydrochlorination: This pathway involves the elimination of a hydrogen atom and a chlorine atom. For this compound, this would involve the removal of the chlorine from the C3 position and a hydrogen from the C2 position.

The regioselectivity of these elimination reactions is governed by factors such as the stability of the resulting alkene (Zaitsev's rule, which favors the more substituted alkene) and the acidity of the hydrogen being removed. researchgate.net The presence of electron-withdrawing fluorine atoms significantly influences the acidity of adjacent hydrogens, potentially altering the expected product distribution. For instance, in related fluorinated propanes, the presence of fluorine can lead to the formation of the less substituted alkene (Hofmann product) due to the increased acidity of certain protons.

The stereochemistry of these elimination reactions, particularly E2 reactions, is typically controlled by the need for an anti-periplanar arrangement of the departing hydrogen and leaving group. researchgate.net This means that the hydrogen and the halogen must be in the same plane and on opposite sides of the carbon-carbon bond for the reaction to proceed most efficiently. This requirement can dictate the formation of a specific stereoisomer (E or Z) of the resulting fluoroolefin.

Oxidation and Reduction Chemistry of this compound

Oxidation:

The oxidation of this compound, like other hydrochlorofluorocarbons (HCFCs), is a critical aspect of its atmospheric chemistry. The primary atmospheric sink for HCFCs is their reaction with hydroxyl radicals (•OH). rsc.org This process is initiated by the abstraction of a hydrogen atom from the molecule, leading to the formation of a haloalkyl radical. This radical then undergoes a series of complex reactions in the troposphere, ultimately leading to its degradation.

Beyond atmospheric degradation, the controlled oxidation of fluorinated hydrocarbons can be achieved under specific laboratory conditions. For instance, deep oxidation of fluorinated hydrocarbons has been demonstrated in molten salt catalysts, such as alkali metal hydroxides, carbonates, and chlorides doped with vanadium oxides, leading to the formation of CO₂, water, and metal fluorides. researchgate.net However, specific experimental studies on the controlled oxidation of this compound were not found in the provided search results.

Reduction:

The reduction of this compound would primarily involve the cleavage of the carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds. The C-Cl bond is significantly weaker than the C-F bond and is therefore more susceptible to reduction.

Hydrodechlorination, the replacement of a chlorine atom with a hydrogen atom, is a common reduction method for chlorinated compounds. This can be achieved using various reducing agents and catalytic systems. For example, the hydrodechlorination of other chloro-fluoro-alkanes has been studied using deuterium (B1214612) isotope exchange on palladium catalysts. researchgate.net These studies help to elucidate the reaction mechanism, which can involve sequential or concerted steps.

While saturated fluorocarbons are generally very stable and resistant to reduction due to the strength of the C-F bond, they can be reduced by very strong reducing agents. wikipedia.org Specific experimental data on the reduction of this compound is not detailed in the available search results. However, based on the general principles of haloalkane chemistry, reduction would preferentially occur at the C-Cl bond.

Derivatives, Functionalization, and Structural Analogs of 3 Chloro 1,1,2,2 Tetrafluoropropane

Synthesis and Characterization of Novel Fluorinated Propene Derivatives

The transformation of 3-chloro-1,1,2,2-tetrafluoropropane into unsaturated derivatives, particularly fluorinated propenes, is a key area of research, driven by the demand for new refrigerants, solvents, and chemical intermediates with specific environmental and performance characteristics.

A primary derivative of this compound (HCFC-244ca) is 1-chloro-2,3,3-trifluoropropene (HCFO-1233yd). chemicalbook.com This hydrofluoroolefin (HFO) is recognized for its low global warming potential (GWP) and is suitable for applications such as cleaning agents, solvents, refrigerants, and blowing agents. google.comgoogle.com The principal method for producing HCFO-1233yd from HCFC-244ca is through a dehydrofluorination reaction. google.comgoogle.com

This reaction is typically performed in a liquid phase using a basic aqueous solution, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to facilitate the elimination of hydrogen fluoride (B91410) (HF). google.com The process can be conducted at temperatures ranging from 5 to 80°C. The use of a phase transfer catalyst, like a quaternary ammonium (B1175870) salt, can also be employed during the reaction with a basic aqueous solution.

The dehydrofluorination of HCFC-244ca yields a mixture of the (Z) and (E) stereoisomers of HCFO-1233yd. nih.gov The (Z)-isomer, HCFO-1233yd(Z), is often the preferred product for various applications. google.com The separation of these isomers can be achieved through distillation. google.com For instance, a distillation process can be used to remove HCFO-1233yd(E) and water as an azeotropic or azeotrope-like composition to obtain a higher purity of HCFO-1233yd(Z). google.com

| Precursor | Product | Reagents/Catalyst | Temperature (°C) | Phase | Notes |

| HCFC-244ca | HCFO-1233yd | Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) | 40-80 | Liquid | Produces a mixture of (Z) and (E) isomers. |

| HCFC-244ca | HCFO-1233yd | Basic aqueous solution, optional phase transfer catalyst | 5-80 | Liquid | Removes HF from the precursor. |

This table summarizes common reaction conditions for the production of HCFO-1233yd from HCFC-244ca based on patented processes.

Besides HCFO-1233yd, other chlorofluoropropenes can be formed, either as byproducts or through related synthetic pathways. During the dehydrofluorination of HCFO-1233yd, a further reaction can occur, leading to the formation of 1-chloro-3,3-difluoro-1-propyne. justia.com The presence of this propyne (B1212725) is considered an impurity that can be removed by washing with a basic aqueous solution. justia.com

Another significant chlorofluoropropene is 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). While not a direct derivative of HCFC-244ca, its synthesis involves the fluorination of pentachloropropanes, which can produce a range of chlorofluoropropanes, including those in the HCFC-244 series (chlorotetrafluoropropane). google.com This indicates a close relationship within the broader family of chlorinated and fluorinated propanes and propenes. The synthesis of HCFO-1233xf is often achieved through the vapor-phase fluorination of compounds like 1,1,1,2,3-pentachloropropane (B1626564) (HCC-240db) or 1,1,2,3-tetrachloropropene using hydrogen fluoride in the presence of a fluorination catalyst. google.com

Routes to Saturated and Unsaturated Fluorinated Propane (B168953) Analogs

This compound can be converted into other saturated and unsaturated analogs through various chemical transformations, highlighting its versatility as a starting material.

HCFC-244ca belongs to a family of chlorotetrafluoropropane isomers. noaa.gov It can be converted into other HCFCs. For example, the reaction of this compound (HCFC-244ca) with hydrogen fluoride (HF) can yield 1,1,2,2,3-pentafluoropropane (B1294462) (HCFC-245ca). google.com This reaction is typically performed in the gas phase over a chromium-based catalyst. Interestingly, HCFO-1233yd can be a byproduct of this process. google.com

The family of HCFC-244 isomers includes several compounds with the molecular formula C₃H₃ClF₄. noaa.govnoaa.govnih.gov

| Compound Name | Abbreviation | Chemical Formula |

| This compound | HCFC-244ca | CH₂ClCF₂CHF₂ |

| 1-Chloro-1,1,2,2-tetrafluoropropane (B3352110) | HCFC-244cc | CH₃CF₂CF₂Cl |

| 3-Chloro-1,1,1,3-tetrafluoropropane (B116093) | HCFC-244fa | CF₃CH₂CHFCl |

| 2-Chloro-1,1,1,2-tetrafluoropropane | HCFC-244bb | CF₃CFClCH₃ |

This table presents some of the isomers within the HCFC-244 designation.

As previously discussed, the dehydrofluorination of HCFC-244ca is a direct route to the hydrofluoroolefin (HFO) HCFO-1233yd. google.com HFOs are a class of compounds that are of significant interest as replacements for chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) due to their low environmental impact. google.com

The broader principle of converting HCFCs to HFOs is a cornerstone of modern fluorine chemistry. For instance, the related compound 3-chloro-1,1,1,3-tetrafluoropropane (an isomer of HCFC-244ca) can be dehydrochlorinated to produce trans-1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.net Similarly, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which is linked to the HCFC-244 family, is a key intermediate in the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.com

Functionalization Strategies for Incorporating New Chemical Moieties

The derivatives of this compound, particularly the unsaturated propene HCFO-1233yd, possess reactive sites that allow for further chemical modification. The double bond in chlorotrifluoropropenes is susceptible to electrophilic attack, which opens pathways for creating a variety of new molecules. evitachem.com

One significant functionalization strategy is the dehydrochlorination of chlorotrifluoropropene isomers to form alkynes. For example, isomers such as 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) can be converted to 3,3,3-trifluoropropyne. researchgate.net This alkyne is a valuable synthetic intermediate; its terminal hydrogen is acidic, allowing for the formation of metal acetylides (e.g., with copper, silver, or mercury), which can then be used in further coupling reactions. researchgate.net

Furthermore, the role of these fluorinated propenes as intermediates in the synthesis of compounds for the pharmaceutical and agrochemical industries underscores their potential for functionalization. evitachem.com The introduction of new chemical moieties is essential for building the complex molecular architectures required for these applications.

Synthesis of Oxygen-Containing Derivatives (e.g., Ethers, Alcohols)

The synthesis of oxygen-containing derivatives, such as ethers and alcohols, from this compound would typically involve nucleophilic substitution of the chlorine atom by an oxygen-based nucleophile. However, specific examples of such reactions for this compound are not readily found in the surveyed literature.

In general, the reaction of a haloalkane with an alkoxide or hydroxide can lead to either substitution (to form an ether or alcohol) or elimination (to form an alkene). For highly fluorinated compounds like this compound, the strong electron-withdrawing effect of the fluorine atoms increases the acidity of the hydrogen atoms on the adjacent carbon, which can favor the elimination pathway (dehydrochlorination) over substitution, especially with a strong base. libretexts.orgchemguide.co.uklibretexts.org

For instance, the reaction of the related compound 3-chloro-1,1,1,3-tetrafluoropropane with aqueous sodium hydroxide has been shown to predominantly yield the elimination product, 1,1,1,3-tetrafluoro-2-propene. libretexts.org This suggests that similar conditions applied to this compound might also favor elimination.

While direct synthesis from this compound is not documented, related fluorinated ethers have been synthesized through other routes. For example, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether has been prepared by the reaction of 2,2,3,3-tetrafluoro-1-propanol (B1207051) with tetrafluoroethylene (B6358150) in the presence of potassium hydroxide. chemicalbook.comchemicalbook.com This method builds the ether linkage by addition to an alkene rather than by substitution of a halogen. Another approach to fluorinated ethers involves the reaction of N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine with alcohols. google.com

A hypothetical reaction for the synthesis of a methoxy (B1213986) ether from this compound is presented below, although it should be noted that the competing elimination reaction is likely to be significant.

Hypothetical Synthesis of 1,1,2,2-tetrafluoro-3-methoxypropane

CHF₂-CF₂-CH₂Cl + CH₃O⁻Na⁺ → CHF₂-CF₂-CH₂OCH₃ + NaCl

Table 1: Plausible but Undocumented Reactions for Oxygen-Containing Derivatives

| Reactant | Reagent/Catalyst | Plausible Product(s) | Reaction Type | Notes |

| This compound | Sodium methoxide | 1,1,2,2-Tetrafluoro-3-methoxypropane, 1,1,2,2-Tetrafluoropropene | Substitution (SN2) / Elimination (E2) | Elimination is expected to be a major competing reaction due to the electron-withdrawing nature of the fluoro groups. libretexts.orgchemguide.co.uklibretexts.org |

| This compound | Aqueous NaOH/KOH | 2,2,3,3-Tetrafluoropropan-1-ol, 1,1,2,2-Tetrafluoropropene | Substitution (SN2) / Elimination (E2) | Strong bases are likely to favor elimination. libretexts.orgchemguide.co.uklibretexts.org |

Introduction of Nitrogen-Containing Functional Groups

The introduction of nitrogen-containing functional groups into the this compound structure would likely proceed via nucleophilic substitution with nitrogen-based nucleophiles such as ammonia (B1221849), amines, or azides. As with oxygen nucleophiles, the competition between substitution and elimination reactions is a critical factor.

Specific examples of the synthesis of nitrogen-containing derivatives from this compound are not well-documented in the available literature. However, general principles of organic synthesis can be applied to predict potential reaction pathways. For example, the reaction with ammonia or primary amines could potentially yield the corresponding fluorinated amines.

The synthesis of related fluorinated nitrogen compounds has been reported through alternative methods. For instance, 1-azido-1,1,2,2-tetrafluoroethane has been synthesized by the addition of an azide (B81097) anion to tetrafluoroethylene. nih.gov This azido (B1232118) compound can then be used in cycloaddition reactions to form various nitrogen-containing heterocycles. nih.gov

Table 2: Plausible but Undocumented Reactions for Nitrogen-Containing Derivatives

| Reactant | Reagent/Catalyst | Plausible Product(s) | Reaction Type | Notes |

| This compound | Ammonia | 1,1,2,2-Tetrafluoropropan-3-amine | Substitution (SN2) | Would likely require high pressure and temperature. Elimination could be a side reaction. |

| This compound | Sodium azide | 3-Azido-1,1,2,2-tetrafluoropropane | Substitution (SN2) | Azide is a good nucleophile and could favor substitution. The product could be a precursor to other nitrogen-containing compounds. |

Comparative Reactivity and Stability Studies of Isomeric Tetrafluoropropanes

The reactivity and stability of fluorinated propanes are of significant interest due to their applications as refrigerants, solvents, and in chemical synthesis. The isomeric form of a chlorotetrafluoropropane can have a substantial impact on its chemical and physical properties. The main isomers of chlorotetrafluoropropane include this compound (HCFC-244ca) and 1-chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc).

Direct comparative studies on the reactivity and stability of these specific isomers are not extensively detailed in the reviewed literature. However, insights can be gained from studies on similar fluorinated alkanes. The stability of a particular isomer is influenced by factors such as intramolecular steric hindrance and electronic effects.

For instance, studies on the activation of pentafluoropropane isomers have shown that the position of C-F bonds influences their reactivity. nih.gov The activation of secondary and tertiary C-F bonds was found to require a hydrogen source, indicating a higher stability of these bonds compared to others that could be activated via dehydrofluorination without an external hydrogen source. nih.gov

The thermal decomposition of halogenated hydrocarbons is a key indicator of their stability. The thermal decomposition of related halogenated cyclopropanes has been shown to proceed via different pathways, including elimination of carbenes or rearrangement to olefins, depending on the substitution pattern. rsc.org In the case of chlorotetrafluoropropanes, thermal decomposition would likely involve the cleavage of the C-Cl bond or dehydrochlorination. The relative stability of the isomers would depend on the activation energies for these processes.

The reactivity of haloalkanes in substitution and elimination reactions is also highly dependent on their structure (primary, secondary, or tertiary). chemguide.co.uklibretexts.org this compound is a primary chloroalkane, which would generally favor Sₙ2 substitution. However, the high degree of fluorination complicates this prediction, as it increases the likelihood of E2 elimination. libretexts.org In contrast, an isomer with the chlorine atom on a secondary carbon would be more prone to elimination and potentially Sₙ1 reactions if a stable carbocation can be formed.

Table 3: General Comparison of Isomeric Haloalkane Reactivity

| Isomer Type | Favored Reaction with Strong, Non-hindered Base | Favored Reaction with Strong, Hindered Base | Favored Reaction with Weak Nucleophile/Base |

| Primary (e.g., HCFC-244ca) | Sₙ2 | E2 | Sₙ2 (slow) |

| Secondary | E2 | E2 | Sₙ1, E1 |

| Tertiary | E2 | E2 | Sₙ1, E1 |

Note: The high fluorination in the specific case of tetrafluoropropanes can significantly shift these general trends towards elimination. libretexts.org

Catalysis in the Chemistry of 3 Chloro 1,1,2,2 Tetrafluoropropane

Homogeneous Catalytic Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a role in specific transformations of fluorinated compounds. While detailed research directly on 3-Chloro-1,1,2,2-tetrafluoropropane is limited in this domain, principles from related chemistries offer insights into potential catalytic pathways.

Lewis Acid Catalysts for Halogenation Reactions

Lewis acids are known to catalyze halogenation reactions of various organic substrates by activating the halogenating agent. In the context of hydrofluorocarbons, Lewis acid catalysis can facilitate the substitution of hydrogen atoms with halogens. While specific studies on the Lewis acid-catalyzed halogenation of this compound are not extensively documented in publicly available literature, the general mechanism involves the polarization of the halogen-halogen bond by the Lewis acid, creating a more potent electrophile that can react with the substrate. For fluorinated alkanes, the reactivity of C-H bonds can be influenced by the presence of fluorine atoms on adjacent carbons.

A patented process for producing this compound involves the reaction of 1,1,1,2-tetrafluoropropane (B1626849) with chlorine. google.com Although the patent does not explicitly detail the use of a Lewis acid catalyst for this specific chlorination step, it is a common practice in industrial chlorination to employ catalysts to enhance reaction rates and selectivity.

Organometallic Catalysts in Transformation Processes

Organometallic catalysts are pivotal in a myriad of organic transformations, including the activation and functionalization of carbon-fluorine (C-F) bonds, which are notoriously strong. The transformation of this compound using organometallic catalysts could involve the cleavage of C-Cl or C-F bonds, leading to various functionalized products. Research in this area is still emerging, but studies on related fluoroalkanes suggest potential applications. For instance, nickel complexes have been shown to be effective for the hydrodefluorination of pyridines, indicating the potential of such catalysts for C-F bond activation.

Heterogeneous Catalytic Systems

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are extensively studied for the transformation of this compound, particularly for dehydrohalogenation reactions. These systems are favored in industrial processes due to the ease of catalyst separation and recovery.

Metal Oxide Catalysts and Their Surface Chemistry

Metal oxides are a prominent class of catalysts for the dehydrohalogenation of HCFCs. The surface chemistry of these oxides, including their acidic and basic properties, plays a crucial role in their catalytic activity and selectivity.

Magnesium oxide (MgO), often modified with alkali metal fluorides, has been investigated for the dehydrochlorination of HCFC-244bb to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a key next-generation refrigerant. The addition of alkali metal fluorides like KF and CsF to MgO has been shown to suppress the undesired dehydrofluorination side reaction, leading to high selectivity for dehydrochlorination (over 97%). researchgate.net The modification with alkali metal fluorides is believed to reduce the surface acidity of the catalyst, which favors the dehydrochlorination pathway. researchgate.net In contrast, modifying MgO with zirconia (ZrO₂) or alumina (B75360) (Al₂O₃) increases the selectivity towards the dehydrofluorination product, 2-chloro-3,3,3-trifluoropropene. researchgate.net

Aluminum fluoride (B91410) (AlF₃) and aluminum chlorofluoride (ACF) have also demonstrated activity in the dehydrofluorination of HCFC-244bb. researchgate.netdntb.gov.ua Nanoscopic aluminum chlorofluoride has been reported to selectively activate the C-F bond at mild temperatures (70 °C) to produce 2-chloro-3,3,3-trifluoropropene (HFO-1233xf). dntb.gov.ua

The table below summarizes the performance of various metal oxide catalysts in the transformation of this compound.

| Catalyst | Reaction | Main Product | Selectivity (%) | Temperature (°C) | Reference |

| KF/MgO | Dehydrochlorination | HFO-1234yf | >97 | 300-400 | researchgate.net |

| CsF/MgO | Dehydrochlorination | HFO-1234yf | >97 | 300-400 | researchgate.net |

| Zr-modified MgO | Dehydrofluorination | HFO-1233xf | 20-76 | 300-400 | researchgate.net |

| Al-modified MgO | Dehydrofluorination | HFO-1233xf | 20-76 | 300-400 | researchgate.net |

| AlClₓF₃₋ₓ (ACF) | Dehydrofluorination | HFO-1233xf | High | 70 | dntb.gov.ua |

Supported Catalysts and Their Activity in Dehydrofluorination

Supported catalysts, where the active catalytic species is dispersed on a high-surface-area support, offer advantages in terms of catalyst stability, activity, and cost-effectiveness.

Nickel phosphide (B1233454) catalysts (Ni₂P, Ni₁₂P₅, and Ni₃P) have been reported for the hydrogen-assisted dehydrochlorination of HCFC-244bb to HFO-1234yf. researchgate.net Among these, the Ni₃P catalyst showed the highest activity and selectivity, achieving approximately 88% selectivity to HFO-1234yf at a reaction temperature of 300 °C. researchgate.net

The choice of support material and the interaction between the active metal and the support can significantly influence the catalytic performance. While specific data on supported catalysts for the dehydrofluorination of HCFC-244bb is limited, the principles derived from dehydrochlorination studies can be extended. The support can affect the dispersion of the active sites and modify their electronic properties, thereby influencing the catalytic activity and selectivity.

The following table presents data on a supported catalyst system for the transformation of HCFC-244bb.

| Catalyst | Reaction | Main Product | Selectivity (%) | Temperature (°C) | Reference |

| Ni₃P | Hydrogen-assisted Dehydrochlorination | HFO-1234yf | ~88 | 300 | researchgate.net |

Phase Transfer Catalysis in Two-Phase Reaction Systems

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This method is particularly useful for dehydrohalogenation reactions where an aqueous inorganic base is used to react with an organic substrate.

In the context of this compound, PTC could be employed for its dehydrochlorination using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the hydroxide ion from the aqueous phase to the organic phase, where it can react with the HCFC-244bb to induce elimination of HCl.

Computational Design and Optimization of Catalysts for Selective Transformations

At the forefront of computational catalysis is the use of quantum chemical methods, particularly Density Functional Theory (DFT). DFT allows for the detailed investigation of reaction mechanisms at the atomic level, providing insights into the electronic structure of catalysts and the energetics of reaction pathways. This theoretical approach is instrumental in predicting how a catalyst's properties can influence reaction outcomes, thereby guiding the experimental design of new and improved catalytic systems.

A key aspect of computational catalyst design is the ability to model the interactions between reactants, intermediates, and the catalyst surface. The binding strengths of various chemical species to the catalyst surface are critical in determining the reaction pathway. For instance, in hydrodechlorination reactions, the adsorption energies of the parent chlorinated molecule, reaction intermediates, and the final products on the catalyst surface can dictate the catalyst's activity and selectivity. Computational models can calculate these binding energies on different catalyst materials and facets, helping to identify promising candidates.

For example, in the hydrodechlorination of chloroform (B151607), DFT studies have been conducted on various palladium surfaces to understand structure sensitivity. These studies have shown that the binding strengths of reaction intermediates vary across different crystallographic facets of palladium, such as Pd(111), Pd(100), and Pd(211). osti.gov The calculations revealed that on Pd(100) and Pd(211) surfaces, the energy barrier for the initial dechlorination step is lower than the desorption energy of chloroform, favoring the reaction. In contrast, on Pd(111), desorption is energetically preferred, suggesting lower reactivity for this surface. osti.gov Such insights are crucial for designing catalyst nanoparticles with specific facet exposure to enhance reactivity.

Furthermore, computational studies can elucidate the entire reaction energy profile, including the identification of transition states and the calculation of activation energy barriers for each elementary step. This information is vital for understanding the kinetics of the reaction and for predicting the selectivity towards a desired product. By comparing the activation barriers for different potential reaction pathways—for example, hydrodechlorination versus hydrodefluorination or isomerization—researchers can computationally screen for catalysts that favor the desired transformation.

The influence of catalyst composition, such as in bimetallic alloys, is another area where computational design proves invaluable. DFT calculations can model how the addition of a second metal alters the electronic and geometric properties of the primary catalyst, thereby tuning its catalytic performance. In a study on the hydrodechlorination of 1,2-dichloroethane, DFT calculations on platinum-copper alloys showed that increasing the copper content destabilizes the adsorption of C2 intermediates while stabilizing chlorine adsorption. osti.gov This modification of surface-adsorbate interactions was predicted to lead to a different reaction mechanism and improved selectivity towards ethylene (B1197577), a finding that was supported by experimental results. osti.gov

The table below illustrates the kind of data that can be generated from DFT calculations in catalyst design, using the hydrodechlorination of chloroform on different palladium surfaces as an analogous example.

| Catalyst Surface | Adsorption Energy of CHCl₃ (eV) | Activation Barrier for C-Cl Scission (eV) | Predominant Reaction Pathway |

| Pd(111) | -0.35 | 0.55 | Desorption of CHCl₃ |

| Pd(100) | -0.50 | 0.19 | Dechlorination to CHCl₂ |

| Pd(211) | -0.62 | 0.15 | Dechlorination to CHCl₂ |

| This table presents hypothetical data based on trends reported in computational studies of chloroform hydrodechlorination for illustrative purposes. osti.gov |

Moreover, computational approaches can also investigate the role of the catalyst support and the influence of reaction conditions like temperature and pressure. sciencedaily.com The interaction between the active metal particles and the support material can significantly affect the catalyst's stability and selectivity. Theoretical models can simulate these interactions and predict their impact on the catalytic performance.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 3-Chloro-1,1,2,2-tetrafluoropropane from impurities, starting materials, and isomeric byproducts that may arise during its synthesis.

Gas Chromatography (GC) for Purity and Isomeric Distribution

Gas chromatography is the primary technique for assessing the purity and determining the isomeric distribution of volatile compounds like this compound. The analysis relies on the differential partitioning of components between a stationary phase within a column and a mobile gas phase.

A Chinese patent concerning the production of HCFC-244ca specifies the use of a DB-1301 column (60 m length x 250 μm inner diameter x 1 μm film thickness) for analyzing the product's composition. google.com This type of column, with its mid-polarity stationary phase, is well-suited for resolving halogenated hydrocarbons. For a definitive purity assessment, a flame ionization detector (FID) would typically be used due to its high sensitivity to organic compounds. The resulting chromatogram would show peaks corresponding to the target compound and any impurities, with the area of each peak being proportional to the concentration of the respective component.

Coupled GC-Mass Spectrometry (GC-MS) for Structural Identification

For unequivocal identification of the compound and its potential impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method. As components elute from the GC column, they are introduced into the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.

Numerous international and corporate regulatory standards, including those from the International Maritime Organization, Apple, and iFi, mandate the use of GC-MS for the detection and quantification of this compound in various materials. ifi-audio.comapple.comregister-iri.comimo.org The mass spectrum generated for this compound would exhibit a specific fragmentation pattern, including a molecular ion peak corresponding to its molecular weight and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl). This fragmentation "fingerprint" allows for positive identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Backbone Elucidation

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental for mapping the hydrocarbon backbone of this compound (CHF₂-CF₂-CH₂Cl).

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The protons of the -CH₂Cl group would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The single proton on the CHF₂- group would appear as a triplet of triplets, due to coupling with the two fluorine atoms on the same carbon and the two fluorine atoms on the adjacent carbon. The chemical shifts would be influenced by the electronegativity of the adjacent halogen atoms.

¹³C NMR: The ¹³C NMR spectrum would display three distinct signals, one for each carbon atom in the propane (B168953) chain (C1, C2, and C3). The coupling between carbon and fluorine nuclei (¹J-CF, ²J-CF) would cause these signals to split into complex multiplets, providing further structural confirmation and connectivity information.

While a patent mentions the use of ¹H-NMR for analyzing reaction products containing this compound, it does not provide the resulting spectral data. google.com

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Given the four fluorine atoms in the molecule, Fluorine-19 (¹⁹F) NMR spectroscopy is crucial for its characterization. ¹⁹F NMR is highly sensitive and provides precise information about the different fluorine environments.

The spectrum for this compound is expected to show two primary signals corresponding to the -CF₂- group and the CHF₂- group. These signals would exhibit complex splitting patterns due to both geminal (F-C-F) and vicinal (F-C-C-F and F-C-C-H) coupling. Analysis of these coupling constants and chemical shifts allows for the definitive assignment of the fluorine atoms within the molecular structure. A patent confirms that ¹⁹F-NMR, using a JEOL JNM-ECP400 instrument, was employed in the analysis of the compound, although the specific data was not disclosed. google.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are used to identify the functional groups present.

For this compound, the IR and Raman spectra would be expected to show strong absorption/scattering bands corresponding to:

C-F stretching: Typically found in the 1000-1400 cm⁻¹ region. The multiple fluorine atoms would likely result in several strong, characteristic bands in this area.

C-H stretching: Associated with the CH₂ and CH groups, appearing around 2900-3000 cm⁻¹.

C-Cl stretching: Generally observed in the 600-800 cm⁻¹ range.

C-C stretching and various bending modes: These would appear at lower frequencies in the fingerprint region of the spectrum.

While a patent discusses the general principles of IR absorption for detecting moisture in refrigerants, including this compound, it does not provide a spectrum of the pure compound. google.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a distinct spectral signature.

The molecular formula of this compound is C₃H₃ClF₄. scbt.com This gives it an average molar mass of approximately 150.5 g/mol and a monoisotopic mass of about 149.986 g/mol . scbt.comuni.lu In mass spectrometry, the molecular ion peak (M⁺) is expected to appear at an m/z corresponding to this monoisotopic mass. A key characteristic of chlorine-containing compounds is the presence of a significant M+2 peak. docbrown.info This is due to the natural isotopic abundance of chlorine, which consists of ³⁵Cl (approximately 75.77%) and ³⁷Cl (approximately 24.23%). Consequently, the mass spectrum of this compound will exhibit two molecular ion peaks at m/z values differing by two units, with a relative intensity ratio of roughly 3:1, corresponding to the ions [C₃H₃³⁵ClF₄]⁺ and [C₃H₃³⁷ClF₄]⁺.

Upon ionization, typically through electron impact (EI), the molecular ion can undergo fragmentation, breaking at its weakest bonds to form smaller, stable fragment ions. libretexts.org For halogenated alkanes like this compound, common fragmentation pathways involve the cleavage of carbon-halogen and carbon-carbon bonds. libretexts.orglibretexts.org

Expected fragmentation patterns would include:

Loss of a chlorine atom: The C-Cl bond is relatively weak and its cleavage would result in the formation of a [C₃H₃F₄]⁺ ion.

Loss of a fluorine atom: Cleavage of a C-F bond could lead to a [C₃H₃ClF₃]⁺ ion.

Cleavage of C-C bonds: Fragmentation of the propane backbone can produce a variety of smaller fluorinated and chlorinated ions. For instance, cleavage adjacent to a C-F or C-Cl bond is a common pathway. libretexts.org

The collection of these fragment ions and their relative abundances constitutes the mass spectrum, which serves as a molecular fingerprint for this compound. Predicted collision cross-section (CCS) values, which are relevant in ion mobility-mass spectrometry, have also been calculated for various adducts of this molecule, such as [M+H]⁺ and [M+Na]⁺, further aiding in its identification. uni.lu

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃H₃ClF₄ | scbt.com |

| Average Molar Mass | 150.5 g/mol | scbt.com |

| Monoisotopic Mass | ~149.986 g/mol | uni.lu |

| Predicted [M+H]⁺ m/z | 150.99323 | uni.lu |

| Predicted [M+Na]⁺ m/z | 172.97517 | uni.lu |

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides quantitative data on the percentage composition of elements within a compound. This technique is crucial for confirming that a synthesized sample of this compound has the correct stoichiometric formula (C₃H₃ClF₄).

The theoretical elemental composition is calculated based on the molecular formula and the atomic masses of the constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Chlorine: ~35.453 u, Fluorine: ~18.998 u). By comparing the experimentally determined percentages of C, H, Cl, and F with these theoretical values, the purity and empirical formula of the compound can be verified.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 3 | 36.033 | 23.94% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 2.01% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.56% |

| Fluorine | F | 18.998 | 4 | 75.992 | 50.49% |

| Total | 150.502 | 100.00% |

Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the correct synthesis and purity of this compound.

Environmental Behavior and Transformation Mechanisms of 3 Chloro 1,1,2,2 Tetrafluoropropane

Atmospheric Degradation Pathways

The primary sink for 3-Chloro-1,1,2,2-tetrafluoropropane released into the environment is atmospheric degradation. This process is dictated by its reactivity with atmospheric oxidants and its interaction with solar radiation.

Reaction Kinetics with Atmospheric Radicals (e.g., OH, Cl)

The dominant atmospheric removal process for this compound is its gas-phase reaction with the hydroxyl radical (OH). This reaction initiates the oxidation of the compound. The rate of this reaction is a critical parameter for determining the compound's atmospheric lifetime.

For context, kinetic data for reactions of OH radicals with other chlorinated propanes have been measured. rsc.orgresearchgate.net These studies show that the rate constants are temperature-dependent and vary based on the position and number of chlorine atoms.

Table 1: Examples of OH Radical Reaction Rate Constants for Related C3 Halogenated Propanes

| Reactant | Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence Expression (k = A exp(-E/RT)) | Reference |

|---|---|---|---|

| 1-Chloropropane | 9.8 x 10⁻¹³ | 5.7 x 10⁻¹² exp(-526/T) | rsc.org |

| 2-Chloropropane | 7.0 x 10⁻¹³ | 2.4 x 10⁻¹² exp(-365/T) | rsc.org |

| 1,2-Dichloropropane | 4.6 x 10⁻¹³ | 2.1 x 10⁻¹² exp(-453/T) | rsc.org |

Note: This table presents data for structurally related compounds to provide context due to the absence of specific experimental data for this compound.

Reaction with chlorine atoms (Cl) can also contribute to the degradation of HCFCs, particularly in marine or coastal areas where Cl atom concentrations can be significant. However, OH-initiated oxidation is generally considered the principal degradation pathway on a global scale. researchgate.net

Atmospheric Lifetime Estimation and Kinetic Modeling

The atmospheric lifetime (τ) of an HCFC is primarily determined by the rate of its reaction with OH radicals and is inversely proportional to the reaction rate constant (k_OH). It is calculated relative to a reference compound, often methyl chloroform (B151607) (CH₃CCl₃), for which the lifetime is well-established. noaa.gov

Without an experimentally determined k_OH for this compound, its precise atmospheric lifetime cannot be calculated. However, lifetimes for its isomers have been reported. For instance, an isomer identified as HCFC-244ba (2-Chloro-1,1,2,3-tetrafluoropropane, CAS 149329-28-2) has a reported global atmospheric lifetime of 5.17 years, with a tropospheric lifetime of 5.49 years. noaa.gov It is crucial to note this data is for a different structural isomer and should be considered for context only. The lifetime of a specific compound is highly dependent on its unique reaction rate constant. noaa.govfluorocarbons.org

Table 2: Atmospheric Lifetimes for Select HCFCs

| Compound Name | HCFC Designation | Global Atmospheric Lifetime (years) | Reference |

|---|---|---|---|

| 2-Chloro-1,1,2,3-tetrafluoropropane | HCFC-244ba* | 5.17 | noaa.gov |

| 2,2-Dichloro-1,1,1-trifluoroethane | HCFC-123 | 1.3 | nih.gov |

| 1-Chloro-1,2,2,2-tetrafluoroethane | HCFC-124 | 5.9 | researchgate.net |

| Chlorodifluoromethane | HCFC-22 | 12.0 | uea.ac.uk |

Note: The designation HCFC-244ba has been associated with multiple isomers. The lifetime shown is for the compound with CAS number 149329-28-2 as reported in the cited source.

Aquatic and Terrestrial Environmental Fate Mechanisms

Should this compound enter aquatic or terrestrial systems, for example, through deposition from the atmosphere, its fate would be governed by processes such as hydrolysis, biodegradation, and sorption.

Hydrolysis and Biodegradation Pathways in Aqueous Environments

Specific experimental data on the hydrolysis and biodegradation of this compound are not available in the reviewed scientific literature. However, the behavior can be inferred from its chemical structure.

Biodegradation: Highly halogenated, short-chain alkanes are typically recalcitrant to biodegradation. The presence of multiple halogen atoms makes the molecule less susceptible to microbial attack. Therefore, this compound is predicted to have low biodegradability in both aerobic and anaerobic environments.

Sorption and Transport Characteristics in Soil and Sediment

The mobility of this compound in soil and sediment is determined by its tendency to sorb to solid particles versus remaining dissolved in the pore water. This behavior is often predicted using the octanol-water partition coefficient (K_ow), which indicates the chemical's hydrophobicity.

No experimental K_ow value for this compound was found. However, a predicted octanol-water partition coefficient (XlogP) of 2.3 is available. uni.lu This value can be used to estimate the soil organic carbon-water (B12546825) partition coefficient (K_oc), which is a measure of a chemical's tendency to sorb to soil organic matter. A higher K_oc value indicates stronger sorption and lower mobility.

Using common structure-activity relationship (SAR) equations, a log K_ow of 2.3 suggests a K_oc value in the range of approximately 150 to 400 L/kg. This would classify this compound as having low to moderate sorption potential. Compounds in this range may exhibit moderate mobility in soil and have the potential to leach into groundwater depending on soil type, organic carbon content, and hydrogeological conditions.

Table 3: Predicted Physicochemical Properties for Soil and Sediment Fate Assessment

| Parameter | Predicted Value | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Log Kow (XlogP) | 2.3 | Indicates moderate hydrophobicity. | uni.lu |

| Soil Organic Carbon Partition Coefficient (Koc) | ~150 - 400 L/kg (Estimated) | Suggests low to moderate sorption and moderate mobility in soil. | Derived from Log Kow |

Advanced Remediation and Degradation Technologies